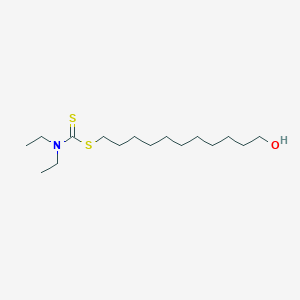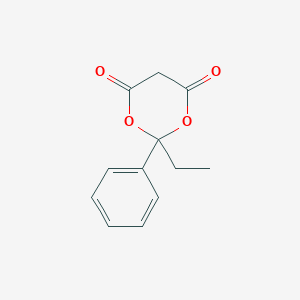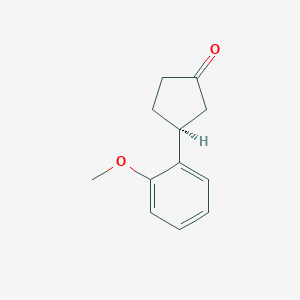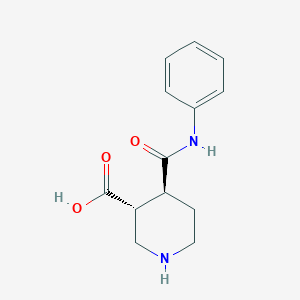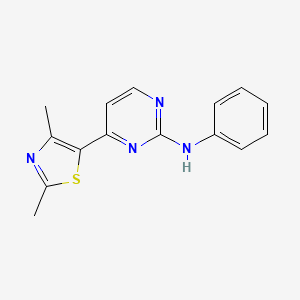![molecular formula C16H18N2OS B12544150 Thiourea, [2-[3-(phenylmethoxy)phenyl]ethyl]- CAS No. 832099-14-6](/img/structure/B12544150.png)
Thiourea, [2-[3-(phenylmethoxy)phenyl]ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiourea, [2-[3-(phenylmethoxy)phenyl]ethyl]- is an organosulfur compound with a unique structure that includes a thiourea group and a phenylmethoxyphenyl ethyl moiety. This compound is part of a broader class of thioureas, which are known for their diverse applications in organic synthesis and biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiourea, [2-[3-(phenylmethoxy)phenyl]ethyl]- typically involves the reaction of an appropriate isothiocyanate with a corresponding amine. The reaction is usually carried out in an inert solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, thioureas are often produced by the reaction of hydrogen sulfide with calcium cyanamide in the presence of carbon dioxide. This method is efficient and yields high-purity products suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Thiourea, [2-[3-(phenylmethoxy)phenyl]ethyl]- undergoes several types of chemical reactions, including:
Oxidation: Thioureas can be oxidized to form urea derivatives.
Reduction: Reduction reactions can convert thioureas into corresponding amines.
Substitution: Thioureas can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include urea derivatives, amines, and substituted thioureas, which have significant applications in organic synthesis and pharmaceuticals .
Aplicaciones Científicas De Investigación
Thiourea, [2-[3-(phenylmethoxy)phenyl]ethyl]- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of thiourea, [2-[3-(phenylmethoxy)phenyl]ethyl]- involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as acetylcholinesterase and glucose-6-phosphatase, leading to its biological effects. The compound’s ability to form stable complexes with metal ions also contributes to its diverse biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Thiourea: A simpler analog with similar reactivity but fewer biological applications.
Selenourea: Contains selenium instead of sulfur, exhibiting different chemical properties.
Phenethylamine-based Thioureas: These compounds have similar structural features but different biological activities.
Uniqueness
Thiourea, [2-[3-(phenylmethoxy)phenyl]ethyl]- is unique due to its specific structural features that confer distinct biological activities and reactivity patterns. Its phenylmethoxyphenyl ethyl moiety enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
832099-14-6 |
|---|---|
Fórmula molecular |
C16H18N2OS |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
2-(3-phenylmethoxyphenyl)ethylthiourea |
InChI |
InChI=1S/C16H18N2OS/c17-16(20)18-10-9-13-7-4-8-15(11-13)19-12-14-5-2-1-3-6-14/h1-8,11H,9-10,12H2,(H3,17,18,20) |
Clave InChI |
GOVQUZROUFWTMK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=CC(=C2)CCNC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[6-oxabicyclo[3.1.0]hexane-3,2'-oxirane]](/img/structure/B12544070.png)
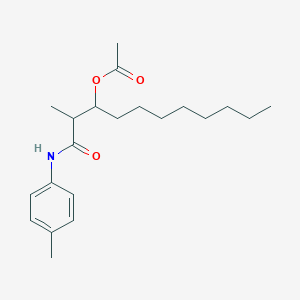
![2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbaldehyde](/img/structure/B12544085.png)
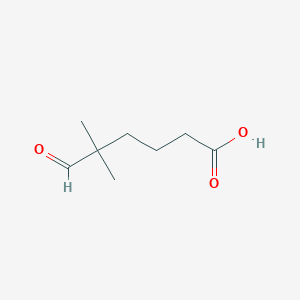
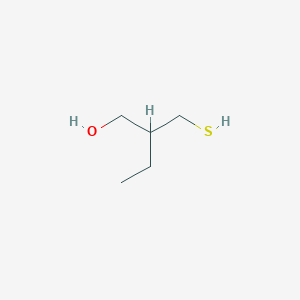

![(3S)-3-[(1R)-3-hydroxy-1-phenylpropoxy]cyclohexan-1-one](/img/structure/B12544110.png)

